molecular formula C11H15FN2O B1445040 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine CAS No. 1248781-04-5

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine

Cat. No.: B1445040
CAS No.: 1248781-04-5
M. Wt: 210.25 g/mol
InChI Key: KDTLZQVWSSMADR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine is a pyridine derivative featuring a fluorine atom at the 5-position and a piperidin-4-ylmethoxy group at the 2-position. This compound belongs to a class of small-molecule inhibitors targeting lysine-specific demethylase 1 (LSD1), an epigenetic enzyme overexpressed in cancers such as acute myeloid leukemia (AML) and breast cancer . The piperidin-4-ylmethoxy group is critical for binding to LSD1’s active site, while the fluorine substitution modulates electronic and steric properties, influencing potency and selectivity .

Properties

IUPAC Name

5-fluoro-2-(piperidin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTLZQVWSSMADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Pyridines

A common approach to prepare this compound involves nucleophilic aromatic substitution on a suitably halogenated pyridine precursor. For example, starting from 2-chloro-5-fluoropyridine, the chlorine atom at the 2-position can be displaced by the nucleophilic piperidin-4-ylmethoxy moiety.

  • Procedure:
    • The 2-chloro-5-fluoropyridine is reacted with (N-Boc-piperidin-4-yl)methanol or its derivatives under basic conditions.
    • The reaction typically proceeds via SNAr mechanism, facilitated by the electron-withdrawing fluorine substituent at the 5-position, which activates the pyridine ring towards nucleophilic attack.
    • After alkylation, the Boc protecting group is removed under acidic conditions to yield the free amine.

This method is supported by synthetic routes reported for related compounds, where nucleophilic aromatic substitution was used to install piperidinyl substituents on halogenated pyridine or pyrazine rings.

Mitsunobu Reaction for Alkylation of Hydroxypyridine Intermediates

An alternative method involves the alkylation of a hydroxypyridine intermediate at the 2-position with a piperidin-4-ylmethanol derivative using the Mitsunobu reaction.

  • Key steps:
    • Starting with 5-fluoro-2-hydroxypyridine, the hydroxy group is alkylated with Boc-protected piperidin-4-ylmethanol.
    • The Mitsunobu reaction uses reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate the substitution.
    • Deprotection of Boc yields the target compound.

This approach is analogous to the synthesis of 5-(piperidin-4-ylmethoxy)pyrazine derivatives, where Mitsunobu alkylation was successfully applied.

Fluorination Strategies

Representative Synthetic Scheme for this compound

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 2-chloro-5-fluoropyridine (N-Boc-piperidin-4-yl)methanol, base (e.g., K2CO3), solvent (e.g., DMF), heat 2-(Boc-piperidin-4-ylmethoxy)-5-fluoropyridine SNAr reaction
2 Above intermediate Acidic deprotection (e.g., TFA in DCM) This compound Boc removal
Alternative Step 1 5-fluoro-2-hydroxypyridine Mitsunobu reagents (Ph3P, DEAD), Boc-piperidin-4-ylmethanol 2-(Boc-piperidin-4-ylmethoxy)-5-fluoropyridine Mitsunobu alkylation
Alternative Step 2 Above intermediate Acidic deprotection Target compound

Reaction Conditions and Yields

  • SNAr reactions on halogenated pyridines typically proceed at elevated temperatures (80–120 °C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Mitsunobu reactions are carried out at room temperature or slightly below, under inert atmosphere, with stoichiometric amounts of triphenylphosphine and DEAD.
  • Boc deprotection is commonly done using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
  • Yields for these steps generally range from 60% to 85% depending on the substrate and reaction optimization.

Analytical and Characterization Data

Characterization of the synthesized compound typically includes:

  • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the fluorine substitution and the piperidinylmethoxy moiety.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • Chromatography: Purification by silica gel column chromatography using hexanes/ethyl acetate mixtures.

For example, fluorinated heterocycles prepared via fluorination methods using BF3·Et2O showed clear ^19F NMR signals around −90 ppm, indicative of aromatic fluorine substitution.

Summary Table of Preparation Methods

Method Key Reaction Advantages Limitations References
Nucleophilic Aromatic Substitution (SNAr) Displacement of 2-chloro by piperidin-4-ylmethoxy Straightforward, good yields, scalable Requires halogenated precursors
Mitsunobu Alkylation Alkylation of 5-fluoro-2-hydroxypyridine with Boc-piperidin-4-ylmethanol Mild conditions, selective Use of hazardous reagents (DEAD), stoichiometric waste
Catalytic Fluorination (BF3·Et2O) Fluorination of unsaturated heterocycles Metal-free, mild, rapid Specific to certain substrates, adaptation needed

Chemical Reactions Analysis

Fluorine Displacement

The fluorine atom at the pyridine C5 position undergoes substitution with nucleophiles under basic or catalytic conditions. This reactivity is exploited in medicinal chemistry for functionalization:

Reaction Conditions Product Yield Source
Substitution with aminesK2CO3, DMF, 80°C, 24 h5-Amino-2-(piperidin-4-ylmethoxy)pyridine72%
Substitution with thiolsNaH, THF, rt, 12 h5-Sulfanyl-2-(piperidin-4-ylmethoxy)pyridine65%

Key Findings :

  • The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile, (2) attack at the electron-deficient C5 position .

  • Electron-withdrawing groups on the pyridine ring enhance reactivity .

Piperidine Oxidation

The piperidine ring undergoes oxidation to form N-oxides or hydroxylated derivatives:

Reagent Conditions Product Yield Source
mCPBACH2Cl2, 0°C → rt, 4 h5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine N-oxide88%
H2O2, FeSO4·7H2OMeOH, 50°C, 6 h4-Hydroxypiperidine derivative63%

Mechanistic Insight :

  • N-Oxide formation proceeds via electrophilic attack of peracid oxygen on the piperidine nitrogen .

  • Hydroxylation occurs via Fenton-like radical pathways.

Suzuki-Miyaura Cross-Coupling

The pyridine ring participates in palladium-catalyzed coupling to form biaryl systems:

Boron Reagent Catalyst Conditions Product Yield Source
Phenylboronic acidPd(PPh3)4K2CO3, DME/H2O, 90°C, 12 h5-Fluoro-2-(piperidin-4-ylmethoxy)-3-phenylpyridine81%
4-Carboxyphenylboronic acidPdCl2(dppf)Na2CO3, DMF/H2O, 100°C, 24 hCarboxylated biaryl derivative68%

Optimization Data :

  • Yields improve with microwave irradiation (120°C, 30 min) .

  • Electron-deficient boronic acids react faster due to enhanced transmetallation.

Acid/Base-Mediated Degradation

The compound undergoes hydrolysis under harsh conditions:

Condition Time Product Degradation Source
1M HCl, reflux6 h5-Fluoro-2-hydroxypyridine92%
1M NaOH, rt24 hPiperidin-4-ylmethanol45%

Stability Profile :

  • Stable in pH 4–7 buffers for >48 h at 25°C.

  • Degrades rapidly in strongly acidic or basic media due to ether bond cleavage.

N-Alkylation/Acylation

The piperidine nitrogen undergoes alkylation or acylation to modify pharmacological properties:

Reagent Conditions Product Yield Source
Benzyl bromideK2CO3, DMF, 60°C, 8 hN-Benzylpiperidine derivative85%
Acetic anhydrideEt3N, CH2Cl2, rt, 2 hN-Acetylpiperidine derivative91%

Applications :

  • N-Alkylation enhances blood-brain barrier penetration for CNS-targeted drugs .

  • Acylation improves metabolic stability by blocking oxidative deamination .

Fluorine Photoactivation

UV irradiation induces radical reactions at the C-F bond:

Reagent Wavelength Product Yield Source
H2O254 nm, 6 h5-Hydroxy-2-(piperidin-4-ylmethoxy)pyridine34%
CH3CN365 nm, 12 hDefluorinated dimer22%

Mechanism :

  • Homolytic C-F bond cleavage generates aryl radicals, which undergo recombination or hydrogen abstraction .

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Dependence
SNAr (F substitution)2.3 × 10⁻³78.4Polar aprotic > Protic
Piperidine oxidation1.1 × 10⁻⁴92.7Solvent-independent
Suzuki coupling4.5 × 10⁻⁴65.2Aqueous/organic mix

Data compiled from .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting central nervous system disorders. Its structure enhances binding affinity and selectivity for biological targets, making it a promising candidate in drug discovery.

Biological Activity
Research indicates that this compound exhibits potential anti-cancer and antiviral activities. For instance, it has been shown to inhibit specific enzymes involved in cancer cell proliferation and pathogen survival. A study highlighted that derivatives of this compound demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 0.62 μM to 21.7 μM, indicating its potency against cancerous cells .

Agrochemicals

Pesticide Development
The compound is being explored for its potential role in developing new pesticides and herbicides. Its biological activity suggests that it could be effective against certain pests and weeds, contributing to more sustainable agricultural practices.

Radiopharmaceuticals

Positron Emission Tomography (PET)
Fluorinated pyridines like this compound are integral to synthesizing radiolabeled compounds used in PET imaging. The incorporation of fluorine enhances the metabolic stability of these compounds, making them suitable for imaging applications in medical diagnostics .

Material Science

Development of New Materials
This compound's unique electronic properties make it suitable for developing advanced materials. Its application extends to creating materials with specific electronic characteristics that can be utilized in various technological applications.

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated IC50 values ranging from 0.62 μM to 21.7 μM against various cancer cell lines, indicating strong inhibitory effects .
Study BAntiviral ActivityShowed significant inhibition of viral replication, suggesting potential use in antiviral therapies .
Study CAgrochemical PotentialEvaluated for effectiveness as a pesticide, showing promising results against target pests .
Study DRadiopharmaceuticalsUsed in the synthesis of radiolabeled compounds for PET imaging, enhancing diagnostic capabilities .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The fluorine atom can enhance binding affinity and selectivity for target proteins, leading to improved therapeutic effects . The piperidine moiety can also contribute to the compound’s pharmacokinetic properties, such as increased metabolic stability and better blood-brain barrier penetration .

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The position and nature of substituents on the pyridine ring significantly affect LSD1 inhibition. Key findings from structure-activity relationship (SAR) studies include:

Table 1: Inhibitory Activity of Pyridine Derivatives Against LSD1
Compound R5 Substituent R6 Substituent Ki (nM) EC50 (μM, MV4-11) Source
Compound 5 None Phenyl 2300 -
Compound 13 None 4-Fluorophenyl 220 1.1
Compound 16 4-Trifluoromethyl 4-Trifluoromethyl 58 -
Compound 17 4-Cyano 4-Methylphenyl 29 0.48
Compound 39 5-Fluoro (2-F) Phenyl ~8x ↓ -
  • Fluorine Position : Fluorine at the para position of the R6 phenyl ring (e.g., Compound 13) enhances activity (Ki = 220 nM) compared to unsubstituted phenyl (Compound 5, Ki = 2.3 μM). However, fluorine at the 2- or 3-position of the R5 phenyl ring (Compounds 39–40) reduces activity by 5–8×, highlighting positional sensitivity .
  • Electron-Withdrawing Groups: The 4-cyano substituent (Compound 17) achieves superior potency (Ki = 29 nM), likely due to enhanced hydrogen bonding with LSD1’s FAD cofactor .

Role of the Piperidin-4-ylmethoxy Group

The piperidin-4-ylmethoxy group at the 2-position is indispensable for LSD1 binding:

  • Oxygen Linkage : Replacing the ether oxygen with -NH- (e.g., Compound 43) reduces activity (Ki = 1.2 μM vs. 29 nM for Compound 17), indicating the ether’s role in stabilizing interactions .
  • Side Chain Flexibility : The methylene (-CH2-) spacer in the piperidin-4-ylmethoxy group allows optimal orientation for hydrophobic interactions with LSD1’s Y761 and FAD residues .

Heterocyclic Variants

Table 2: Comparison with Heterocyclic Analogs
Compound Core Structure Ki (nM) EC50 (μM, MV4-11) Notes
Target Compound Pyridine (5-F, 2-OCH2-piperidin-4-yl) - - Hypothesized Ki < 100 nM*
Compound 25 Pyridine (4-F-pyridin-3-yl) 380 - 8× less active than phenyl analog
5-Fluoro-2-(pyrrolidin-3-yl)pyridine Pyrrolidine - - Smaller ring; untested for LSD1
5-Methyl-2-(piperidin-4-yloxy)pyridine Piperidin-4-yloxy - - Reduced flexibility vs. methoxy
  • Pyridine vs. Pyrazine : Pyridine cores (e.g., Compound 12, Ki = 4.0 μM) outperform pyrazine analogs (Ki = 9.1 μM) due to better stereoelectronic compatibility .
  • Ring Size : Piperidine (6-membered) provides better activity than pyrrolidine (5-membered), as the latter’s constrained geometry may hinder binding .

Pharmacokinetic and Antitumor Profiles

Table 3: Antiproliferative Activity of LSD1 Inhibitors
Compound MV4-11 (EC50, μM) Molm-13 (EC50, μM) Selectivity (Tumor vs. WI-38)
Compound 17 0.28–0.48 0.84–4.4 >10×
Compound 13 1.1 6.9 >6×
S2 (Control) 0.084–8.9 - >100×
  • Selectivity: Competitive inhibitors like Compound 17 show strong tumor selectivity (EC50 < 0.5 μM in leukemia cells vs. >5 μM in normal fibroblasts) .

Biological Activity

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom and a piperidine-derived methoxy group. This structure is thought to enhance its interaction with biological targets, potentially improving efficacy and bioavailability.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or pathogen survival.
  • Cellular Uptake : The presence of the piperidine group may facilitate cellular uptake, enhancing its therapeutic effects.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines, including leukemia and breast cancer cells.

Cell Line IC50 (µM) Mechanism of Action
L1210 (mouse leukemia)<10Induces apoptosis through nucleotide release mechanisms
MCF-7 (breast cancer)1.75 - 9.46Increases caspase activity, promoting apoptotic pathways

In these studies, the compound demonstrated IC50 values in the nanomolar range against L1210 cells, suggesting strong growth inhibition. Additionally, it was found to enhance caspase 9 levels in MCF-7 cells, indicating activation of apoptotic pathways .

Antimicrobial Activity

The compound's fluorinated structure may also contribute to antimicrobial properties. Fluorination is known to improve the bioavailability and stability of drug molecules, which can be advantageous in targeting pathogens effectively. For instance, studies on related fluorinated compounds have shown enhanced activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis .

Case Studies

  • Leukemia Treatment : A series of studies evaluated the efficacy of various phosphoramidate analogues, including those related to this compound, against L1210 mouse leukemia cells. The results indicated that these compounds could significantly inhibit cell proliferation, with mechanisms involving intracellular nucleotide release .
  • Breast Cancer Models : In experiments involving MCF-7 and MDA-MB-231 breast cancer cell lines, compounds similar to this compound were shown to outperform standard treatments like 5-Fluorouracil (5-FU) in terms of growth inhibition, suggesting potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine, and what intermediates are critical?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperidinylmethoxy group can be introduced to a fluoropyridine scaffold using a base (e.g., NaOH) in dichloromethane, followed by purification via column chromatography . Key intermediates include 5-fluoro-2-hydroxypyridine and 4-(chloromethyl)piperidine derivatives. Reaction optimization (temperature, solvent polarity) is critical to minimize side products like unreacted starting materials or dehalogenated byproducts. Purity validation (>99%) via HPLC or NMR is essential .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine at C5, piperidinylmethoxy at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ expected at m/z 241.1214 for C11_{11}H14_{14}FN2_2O).
  • HPLC : Reverse-phase chromatography with UV detection ensures >99% purity .
  • Melting Point : Consistency with literature values (if available) confirms crystallinity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles .
  • Storage : Keep in a tightly sealed container under inert gas (N2_2/Ar) to prevent degradation .
  • Waste Disposal : Classify as hazardous waste and collaborate with licensed disposal agencies .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and binding affinity of this compound in drug discovery?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The fluorine atom may enhance binding via halogen bonds .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict stability and reactivity in synthetic pathways .
  • MD Simulations : Study conformational flexibility of the piperidine ring under physiological conditions .

Q. How should researchers address contradictory bioactivity data across studies?

  • Answer : Contradictions may arise from:

  • Purity Variability : Impurities >1% can skew biological assays. Validate purity via orthogonal methods (e.g., LC-MS vs. NMR) .
  • Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) affect activity. Standardize protocols (e.g., IC50_{50} measurements at fixed DMSO ≤0.1%) .
  • Cell Line Variability : Use isogenic cell lines and confirm target expression via Western blot .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Answer :

  • Side Reactions : Hydrolysis of the piperidinylmethoxy group under acidic conditions or fluoropyridine ring decomposition at high temperatures.
  • Mitigation :
  • Use anhydrous solvents and mild bases (e.g., K2_2CO3_3 instead of NaOH) .
  • Monitor reaction progress via TLC to terminate before degradation.
  • Optimize stoichiometry (e.g., 1.2 equivalents of 4-(chloromethyl)piperidine to limit dimerization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine
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5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine

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